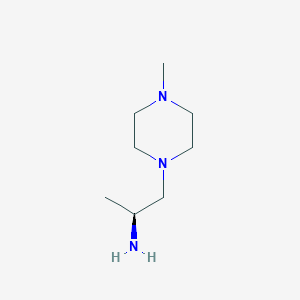

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine

Übersicht

Beschreibung

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is a chiral amine compound featuring a piperazine ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral intermediate, (2S)-1-bromo-2-propanamine.

Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with 4-methylpiperazine under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring allows for various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimalarial Activity

One of the most significant applications of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is its role in the development of antimalarial agents. A study identified a novel 4-aminoquinoline derivative incorporating this compound, which displayed promising efficacy against chloroquine-resistant malaria parasites. This compound was selected based on structure-activity relationship (SAR) studies and demonstrated favorable pharmacokinetic properties, making it a candidate for further preclinical development as a blood schizonticidal agent .

Antifungal and Antibacterial Properties

Research has shown that derivatives of this compound exhibit antifungal and antibacterial activities. For instance, a series of compounds synthesized from this base structure were evaluated for their biological activity against various pathogens. The results indicated that certain modifications to the piperazine moiety enhanced their effectiveness against both fungal and bacterial strains .

Pharmacology

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. Its structural similarity to known psychoactive agents suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that modifications to the piperazine ring can lead to varying degrees of activity in these pathways, which may have implications for treating mood disorders or anxiety .

Drug Design and Development

In drug design, this compound serves as a scaffold for synthesizing new pharmacological agents. Its ability to form stable interactions with biological targets makes it an attractive candidate for developing new therapeutics. The compound's chirality also allows for the exploration of enantiomer-specific activities, providing insights into the relationship between molecular structure and biological function .

Material Science

Polymer Chemistry

Beyond biological applications, this compound has potential uses in polymer chemistry. Its amine functional groups can participate in polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties. Research in this area focuses on creating biocompatible polymers that could be used in medical devices or drug delivery systems.

Case Studies

Wirkmechanismus

The mechanism of action of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- (2S)-1-(4-Methylpiperazin-1-YL)butan-2-amine

- (2S)-1-(4-Methylpiperazin-1-YL)ethan-2-amine

- (2S)-1-(4-Methylpiperazin-1-YL)pentan-2-amine

Comparison:

- Structural Differences: The primary difference lies in the length of the carbon chain attached to the piperazine ring.

- Unique Properties: (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is unique due to its specific chiral center and the resulting stereochemistry, which can influence its binding affinity and selectivity for molecular targets.

Biologische Aktivität

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is a chiral amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a propan-2-amine backbone with a 4-methylpiperazine moiety, which significantly influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin (5-HT) and norepinephrine (NE) pathways. The compound acts as a modulator of these neurotransmitter systems, potentially affecting mood regulation and cognitive functions. The precise mechanisms include:

- Receptor Binding : The compound may bind to various receptors, influencing their activation or inhibition.

- Monoamine Reuptake Inhibition : It has been suggested that this compound can inhibit the reuptake of monoamines, thereby increasing their availability in the synaptic cleft, which is crucial for treating conditions like depression and anxiety .

1. Neurological Disorders

Research indicates that this compound may have therapeutic potential in treating neurological disorders such as major depressive disorder and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further drug development .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. These derivatives exhibited significant activity against various pathogens, suggesting a broader application in infectious diseases .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MICs) against resistant strains of bacteria, indicating potential as an antimicrobial agent .

- Neuropharmacological Effects : In experimental models, compounds similar to this compound were shown to enhance serotonergic activity, leading to improved outcomes in depression models .

Table 1: Comparison of Biological Activities

The synthesis of this compound typically involves nucleophilic substitution reactions starting from chiral intermediates. This synthesis can be optimized for yield and purity using advanced techniques such as continuous flow synthesis.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine group in (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine undergoes alkylation and acylation under standard conditions:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines .

- Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C .

Example Reaction:

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | RT, 12 h | Tertiary amine derivative | 85–90% | |

| Acylation | Acetyl chloride, DCM | 0–5°C, 2 h | Acetylated amide | 70–75% |

Nitrosation and Nitroso Derivative Formation

The compound’s amine group is susceptible to nitrosation under acidic conditions, forming potentially carcinogenic N-nitrosamines :Key Data:

- Acceptable Intake (AI) : The European Medicines Agency (EMA) classifies N-nitroso derivatives of similar piperazine compounds with an AI limit of 18–400 ng/day due to mutagenic risks .

- Conditions : Reaction occurs rapidly at pH < 3 and temperatures >25°C .

Catalytic Deaminative Coupling

In the presence of ruthenium catalysts (e.g., [(p-cymene)RuCl₂]₂), the amine participates in deaminative coupling with other primary amines to form unsymmetric secondary amines :

Mechanism :

- Oxidative dehydrogenation forms an imine intermediate.

- Nucleophilic attack by a second amine generates a Ru-bound 1,1-diamine complex.

- C–N bond cleavage yields the coupled product.

Performance Metrics:

| Catalyst System | Turnover Number (TON) | Selectivity | Source |

|---|---|---|---|

| [(p-cymene)RuCl₂]₂ + ligand L1 | 1,000 | >90% |

Coordination Chemistry

The piperazine nitrogen and amine group act as ligands for transition metals:

- Manganese complexes : Catalyze alkane oxidations with up to 970 turnovers in acetic acid .

- Iron complexes : Enable hydrogenation of ketones via metal-ligand bifunctional pathways .

Example Complex Structure:

Biological Interactions

While not a primary focus of the query, the compound’s derivatives exhibit pharmacological relevance:

- Antimalarial activity : Analogues like (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)quinolin-4-amine show curative activity in Plasmodium models .

- Kinase inhibition : Structural analogs inhibit CDK4/6 with IC₅₀ values <10 nM .

Stability and Hazard Profile

Eigenschaften

IUPAC Name |

(2S)-1-(4-methylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCFQIQMAIQSCI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640669 | |

| Record name | (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720001-88-7 | |

| Record name | (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.